4-Methyl-1-(piperidin-2-ylmethyl)piperidine
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Overview
Description
4-Methyl-1-(piperidin-2-ylmethyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(piperidin-2-ylmethyl)piperidine can be achieved through various methods. One common approach involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex, resulting in the formation of cyclic amines in good to excellent yields . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2, which avoids the need for classical N-protection/O-activation/cyclization/deprotection sequences .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve continuous flow reactions and microwave irradiation techniques. These methods provide efficient and scalable synthesis of piperidine derivatives with high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(piperidin-2-ylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenation, SOCl2 for chlorination, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions include substituted piperidines, piperidinones, and other piperidine derivatives with different functional groups .
Scientific Research Applications
4-Methyl-1-(piperidin-2-ylmethyl)piperidine has numerous scientific research applications:
Chemistry: It is used as a building block for the synthesis of various piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including its role as a pharmacophore in drug design.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(piperidin-2-ylmethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Methyl-1-(piperidin-2-ylmethyl)piperidine can be compared with other similar compounds, such as:
Piperidine: The parent compound with a simpler structure.
Substituted Piperidines: Compounds with various functional groups attached to the piperidine ring.
Piperidinones: Oxidized derivatives of piperidine with a ketone group.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties .
Properties
Molecular Formula |
C12H24N2 |
---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
4-methyl-1-(piperidin-2-ylmethyl)piperidine |
InChI |
InChI=1S/C12H24N2/c1-11-5-8-14(9-6-11)10-12-4-2-3-7-13-12/h11-13H,2-10H2,1H3 |
InChI Key |
VEHLLUFXJVRZFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2CCCCN2 |
Origin of Product |
United States |
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